(2-Hydroxyethyl) hydrogen succinate
Overview
Description
(2-Hydroxyethyl) hydrogen succinate, also known as succinic acid 1-(2-hydroxyethyl) ester, is an organic compound with the molecular formula C6H10O5. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with 2-hydroxyethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl) hydrogen succinate can be synthesized through the reaction of succinic anhydride with ethylene glycol. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the product. The reaction is usually carried out in a solvent-free environment to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl) hydrogen succinate undergoes various chemical reactions, including:
Esterification: The compound can participate in further esterification reactions to form more complex esters.
Hydrolysis: It can be hydrolyzed back to succinic acid and 2-hydroxyethanol under acidic or basic conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Esterification: Formation of more complex esters.
Hydrolysis: Succinic acid and 2-hydroxyethanol.
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Scientific Research Applications
(2-Hydroxyethyl) hydrogen succinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and as a biochemical reagent.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which (2-Hydroxyethyl) hydrogen succinate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes. The compound’s hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Mono-2-(Methacryloyloxy)ethyl succinate: Used in polymer coatings and adhesives.
Tris(2-hydroxyethyl)ammonium hydrogen succinate:
Uniqueness
(2-Hydroxyethyl) hydrogen succinate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(2-hydroxyethoxy)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-4-11-6(10)2-1-5(8)9/h7H,1-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIASIXITIGMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-75-5 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-hydroxy- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9004-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40944191 | |
Record name | 4-(2-Hydroxyethoxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21583-38-0 | |
Record name | Butanedioic acid, 1-(2-hydroxyethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21583-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Hydroxyethyl) hydrogen succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Hydroxyethoxy)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxyethyl) hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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